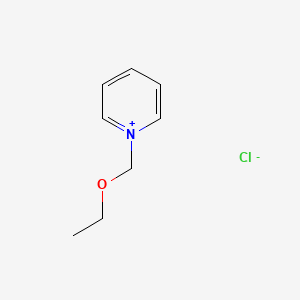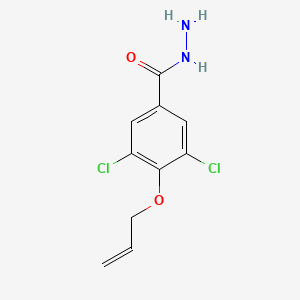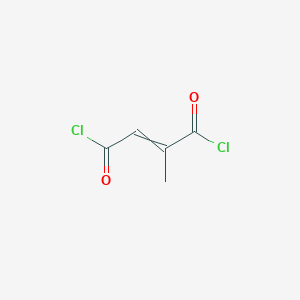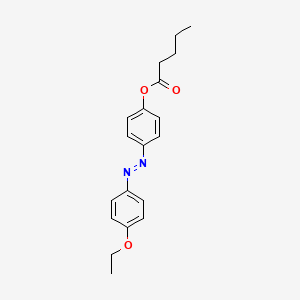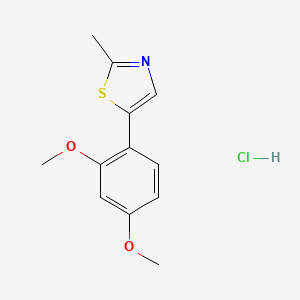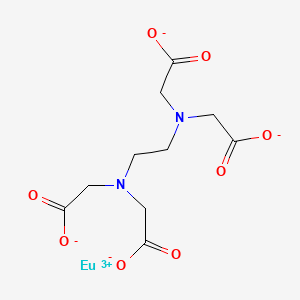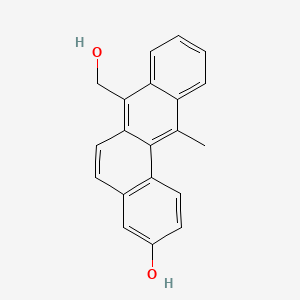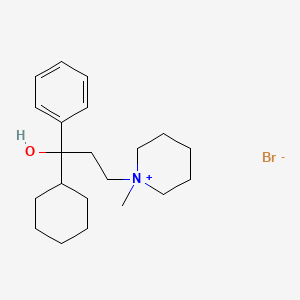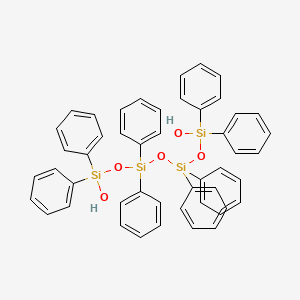
Octaphenyltetrasiloxane-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octaphenyltetrasiloxane-1,7-diol: is a chemical compound with the molecular formula C48H42O5Si4 and a molecular weight of 811.18608 g/mol . It is characterized by its unique structure, which includes eight phenyl groups attached to a tetrasiloxane backbone with two hydroxyl groups at the 1 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octaphenyltetrasiloxane-1,7-diol typically involves the reaction of phenyl-substituted silanes under controlled conditions. One common method includes the hydrolysis of phenyltrichlorosilane followed by condensation reactions to form the tetrasiloxane structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality . The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Octaphenyltetrasiloxane-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield phenyl-substituted ketones, while substitution reactions can produce a variety of functionalized siloxanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Octaphenyltetrasiloxane-1,7-diol is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research in biology and medicine explores the use of this compound in drug delivery systems and as a component in biomedical materials.
Industry: In industry, this compound is utilized in the production of high-performance polymers and coatings. Its thermal stability and resistance to chemical degradation are valuable properties for materials used in harsh environments .
Mecanismo De Acción
The mechanism by which Octaphenyltetrasiloxane-1,7-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents . The pathways involved can include the modulation of membrane permeability and the stabilization of drug molecules within the delivery matrix .
Comparación Con Compuestos Similares
Octaphenylcyclotetrasiloxane: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical processes.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A diol with different substituents, used in different applications such as adhesives and coatings.
Uniqueness: Octaphenyltetrasiloxane-1,7-diol’s uniqueness lies in its combination of phenyl groups and hydroxyl functionalities, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical modifications and applications .
Propiedades
Número CAS |
18840-65-8 |
|---|---|
Fórmula molecular |
C48H42O5Si4 |
Peso molecular |
811.2 g/mol |
Nombre IUPAC |
hydroxy-[[[hydroxy(diphenyl)silyl]oxy-diphenylsilyl]oxy-diphenylsilyl]oxy-diphenylsilane |
InChI |
InChI=1S/C48H42O5Si4/c49-54(41-25-9-1-10-26-41,42-27-11-2-12-28-42)51-56(45-33-17-5-18-34-45,46-35-19-6-20-36-46)53-57(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
Clave InChI |
ODCVZHDUAQFKHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
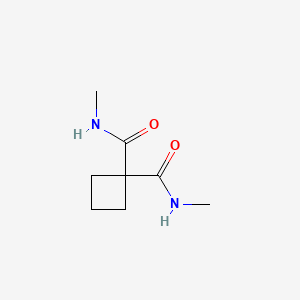
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
